molecular formula C29H31N3O4 B11146861 2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide

2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11146861
M. Wt: 485.6 g/mol
InChI Key: QKVZGLUFULFBKV-UHFFFAOYSA-N
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Description

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an appropriate o-phenylenediamine with a diketone.

    Introduction of the 4-TERT-BUTYLBENZOYL Group: This step involves the acylation of the quinoxaline core using 4-tert-butylbenzoyl chloride under suitable conditions.

    Attachment of the 4-ETHOXYPHENYL Group: This is typically done through a nucleophilic substitution reaction, where the ethoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and microreactor systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the quinoxaline core or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the quinoxaline core. This combination may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

2-[1-(4-tert-butylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C29H31N3O4/c1-5-36-22-16-14-21(15-17-22)30-26(33)18-25-27(34)31-23-8-6-7-9-24(23)32(25)28(35)19-10-12-20(13-11-19)29(2,3)4/h6-17,25H,5,18H2,1-4H3,(H,30,33)(H,31,34)

InChI Key

QKVZGLUFULFBKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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